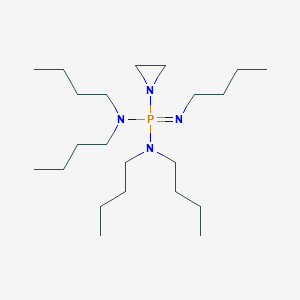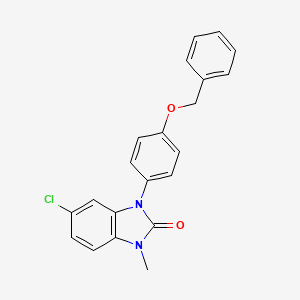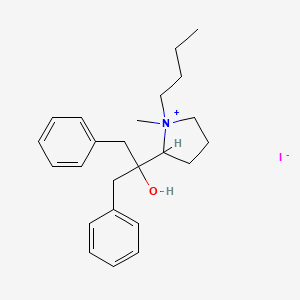![molecular formula C30H16Cl2 B14428235 9,10-Bis[(4-chlorophenyl)ethynyl]anthracene CAS No. 80034-28-2](/img/structure/B14428235.png)
9,10-Bis[(4-chlorophenyl)ethynyl]anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Bis[(4-chlorophenyl)ethynyl]anthracene is an anthracene-based derivative known for its unique photophysical and electrochemical properties. This compound is characterized by the presence of two 4-chlorophenyl groups attached to the 9 and 10 positions of the anthracene core via ethynyl linkages. It exhibits high thermal stability and blue emission with a high quantum yield, making it a valuable material in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of 9,10-Bis[(4-chlorophenyl)ethynyl]anthracene typically involves the Suzuki/Sonogashira cross-coupling reactions. The reaction conditions include the use of palladium catalysts and copper co-catalysts in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation . The industrial production methods are similar but scaled up to accommodate larger quantities, ensuring high yields and purity.
Analyse Chemischer Reaktionen
9,10-Bis[(4-chlorophenyl)ethynyl]anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
9,10-Bis[(4-chlorophenyl)ethynyl]anthracene has a wide range of scientific research applications:
Chemistry: It is used as a photophysical probe due to its strong fluorescence properties.
Biology: The compound is employed in bioimaging and as a fluorescent marker in various biological assays.
Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Wirkmechanismus
The mechanism of action of 9,10-Bis[(4-chlorophenyl)ethynyl]anthracene involves its ability to absorb light and undergo photoexcitation. Upon excitation, the compound can transfer energy to nearby molecules, leading to various photochemical reactions. The molecular targets and pathways involved include the generation of singlet oxygen and other reactive oxygen species, which can induce cell damage and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
9,10-Bis[(4-chlorophenyl)ethynyl]anthracene is compared with other anthracene-based derivatives such as:
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)anthracene
- 9,10-bis(phenylethynyl)anthracene
These compounds share similar photophysical properties but differ in their substituents, which affect their thermal stability, fluorescence quantum yield, and electrochemical behavior. The presence of chlorine atoms in this compound enhances its electron-withdrawing properties, making it unique among its analogs .
Eigenschaften
CAS-Nummer |
80034-28-2 |
|---|---|
Molekularformel |
C30H16Cl2 |
Molekulargewicht |
447.3 g/mol |
IUPAC-Name |
9,10-bis[2-(4-chlorophenyl)ethynyl]anthracene |
InChI |
InChI=1S/C30H16Cl2/c31-23-15-9-21(10-16-23)13-19-29-25-5-1-2-6-26(25)30(28-8-4-3-7-27(28)29)20-14-22-11-17-24(32)18-12-22/h1-12,15-18H |
InChI-Schlüssel |
QIHHHIVJXPQIBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C#CC4=CC=C(C=C4)Cl)C#CC5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


phosphanium chloride](/img/structure/B14428152.png)


![[(2-Methoxy-2-phenylethyl)tellanyl]benzene](/img/structure/B14428170.png)
![3H-Indolium, 2-[2-(4-methoxyphenyl)ethenyl]-1,3,3-trimethyl-](/img/structure/B14428175.png)
![1-Chloro-3-[(Z)-phenyl-NNO-azoxy]benzene](/img/structure/B14428176.png)
![2-[(2-Bromo-4-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14428179.png)



![Silane, (1,1-dimethylethyl)dimethyl[[3-(tributylstannyl)-2-propynyl]oxy]-](/img/structure/B14428217.png)


![{1-[(4-Methylphenyl)sulfanyl]cyclobutyl}(phenyl)methanone](/img/structure/B14428232.png)
